N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c23-20(19-9-5-13-26-19)21-16-11-10-15-6-4-12-22(18(15)14-16)27(24,25)17-7-2-1-3-8-17/h1-3,5,7-11,13-14H,4,6,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMCJWQWDVGNKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CO3)N(C1)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Benzenesulfonyl Group: The tetrahydroquinoline intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonyl group.
Coupling with Furan-2-carboxylic Acid: Finally, the benzenesulfonyl-tetrahydroquinoline intermediate is coupled with furan-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The benzenesulfonyl group can be reduced to a benzene group, and the furan ring can be reduced to a tetrahydrofuran ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Tetrahydrofuran derivatives and benzene derivatives.
Substitution: Various substituted benzenesulfonyl and tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide serves as a reagent in organic synthesis. It acts as a building block for the synthesis of more complex molecules and is involved in various chemical reactions due to its functional groups.
Biology
This compound has been investigated for its biological activities:
- Antimicrobial Properties : Research indicates that it may inhibit bacterial growth by interfering with cell wall synthesis. This mechanism is typical of sulfonamides which mimic para-aminobenzoic acid (PABA) in bacteria.
- Anticancer Activity : Preliminary studies suggest that this compound exhibits potential anticancer properties. It has been evaluated for its efficacy against several cancer cell lines, showing promising results in inhibiting cell proliferation .
Medicine
Due to its ability to interact with specific molecular targets, this compound is explored as a therapeutic agent. Its mechanisms include enzyme inhibition and modulation of signaling pathways relevant to disease processes .
Industry
In industrial applications, this compound can be utilized as a catalyst in various chemical processes. Its unique properties make it suitable for developing new materials and optimizing reaction conditions in synthetic chemistry.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.
Case Study 2: Anticancer Potential
Another research project focused on the anticancer activity of this compound against breast cancer cell lines. The findings demonstrated that treatment with the compound resulted in reduced cell viability and induced apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as carbonic anhydrase IX, which is overexpressed in certain cancer cells.
Membrane Disruption: It can disrupt bacterial membranes, leading to increased reactive oxygen species (ROS) and cell death.
Pathway Modulation: The compound affects various cellular pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline: Similar in structure but lacks the furan carboxamide group.
N-benzenesulfonyl-1,2,3,4-tetrahydroisoquinoline: Contains an isoquinoline core instead of a quinoline core.
N-benzenesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzene-1-sulfonamide: Similar structure with different substituents on the benzene ring.
Uniqueness
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide is unique due to the presence of both a furan carboxamide group and a benzenesulfonyl group, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in medicinal chemistry and biological studies.
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article delves into its chemical structure, biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound features a tetrahydroquinoline core linked to a benzenesulfonyl group and a furan-2-carboxamide moiety . This unique structure contributes to its varied biological properties:
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
Biological Activity
This compound has been investigated for several biological activities:
-
Antimicrobial Activity :
- Research indicates that derivatives of tetrahydroquinoline exhibit antimicrobial properties against both gram-positive and gram-negative bacteria. Specifically, studies have identified the compound's interaction with bacterial enzymes involved in cell wall synthesis as a mechanism for its antibacterial effects .
-
Anticancer Properties :
- The compound has shown potential in inhibiting cancer cell proliferation. Its structural similarity to other known anticancer agents suggests that it may interact with specific molecular targets in cancer pathways.
-
Anti-inflammatory Effects :
- There is emerging evidence that compounds in this class can modulate inflammatory responses, potentially making them candidates for treating autoimmune diseases.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzymatic Inhibition : The compound has been shown to inhibit enzymes such as D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate uridyltransferase (GlmU), which are crucial for bacterial cell wall synthesis .
- Molecular Docking Studies : Computational modeling has provided insights into how this compound binds to target proteins, enhancing our understanding of its pharmacodynamics .
Research Findings and Case Studies
Recent studies have highlighted the compound's potential through various experimental approaches:
Q & A
Basic: What are the methodological challenges in synthesizing N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]furan-2-carboxamide, and how can they be optimized?
Answer:
Synthesis challenges include regioselective sulfonylation of the tetrahydroquinoline core and coupling the furan-2-carboxamide moiety. Optimization strategies involve:
- Stepwise sulfonylation : Introduce the benzenesulfonyl group early to avoid side reactions .
- Catalytic coupling : Use Pd-mediated cross-coupling for furan-carboxamide attachment, monitored via TLC or HPLC .
- Design of Experiments (DOE) : Apply fractional factorial designs to optimize temperature, solvent polarity, and catalyst loading (e.g., 60–80°C, DMF/THF solvent systems) .
| Key DOE Parameters | Range | Optimal Condition |
|---|---|---|
| Temperature (°C) | 60–100 | 80 |
| Solvent | DMF/THF | DMF |
| Catalyst (mol%) | 1–5 | 3 |
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
Use multimodal characterization:
- NMR : Compare H/C NMR shifts with PubChem data for analogous tetrahydroquinoline and benzofuran derivatives (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]: ~423.4 g/mol) .
- X-ray crystallography : Resolve stereochemistry of the tetrahydroquinoline ring .
Advanced: What computational strategies are effective in predicting the reactivity or biological activity of this compound?
Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to model sulfonylation transition states and identify electron-deficient regions .
- Molecular docking : Screen against target proteins (e.g., kinase enzymes) using AutoDock Vina, focusing on hydrogen bonding with the carboxamide group .
- Machine learning : Train models on PubChem bioactivity datasets to predict ADMET properties .
Advanced: How should contradictory results in biological assays (e.g., IC50_{50}50 variability) be addressed?
Answer:
Contradictions may arise from assay conditions or compound stability. Mitigation steps:
- Dose-response validation : Repeat assays with standardized cell lines (e.g., HEK293) and controlled DMSO concentrations (<0.1%) .
- Stability testing : Use LC-MS to monitor degradation in buffer solutions (pH 7.4, 37°C) over 24 hours .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
Basic: What analytical methods ensure purity ≥95% for in vitro studies?
Answer:
- HPLC : Use a C18 column (gradient: 10–90% acetonitrile in 20 min) with UV detection at 254 nm .
- DSC : Confirm crystalline purity by detecting melting points (expected range: 180–200°C) .
- Elemental analysis : Validate C/H/N ratios within ±0.3% of theoretical values .
Advanced: How can reaction mechanisms for key transformations (e.g., sulfonylation) be elucidated?
Answer:
- Isotopic labeling : Track O in sulfonic anhydrides to confirm nucleophilic attack pathways .
- Kinetic studies : Use stopped-flow spectroscopy to measure rate constants under varying pH .
- Computational modeling : Simulate intermediates with Gaussian09 to identify rate-limiting steps .
Basic: What strategies improve solubility for pharmacokinetic studies?
Answer:
- Co-solvent systems : Test PEG-400/water mixtures (up to 30% v/v) .
- Salt formation : React with HCl or sodium citrate to enhance aqueous solubility .
- Micronization : Reduce particle size to <10 µm via jet milling .
Advanced: How can heterogeneous catalysis be applied to scale up synthesis sustainably?
Answer:
- Solid-supported catalysts : Immobilize Pd on mesoporous silica (SBA-15) for reusable coupling reactions .
- Flow chemistry : Use packed-bed reactors to optimize residence time and temperature .
- Lifecycle analysis : Quantify E-factor reductions using green solvent alternatives (e.g., cyclopentyl methyl ether) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
